2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a hexahydrobenzothieno pyrimidine core, and a fluorophenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the hexahydrobenzothieno pyrimidine core, the introduction of the bromophenyl group, and the attachment of the fluorophenylacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as in the treatment of specific diseases or conditions.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signaling pathways, or affecting the function of cellular components. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.
Properties
Molecular Formula |
C24H19BrFN3O2S2 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H19BrFN3O2S2/c25-14-5-11-17(12-6-14)29-23(31)21-18-3-1-2-4-19(18)33-22(21)28-24(29)32-13-20(30)27-16-9-7-15(26)8-10-16/h5-12H,1-4,13H2,(H,27,30) |
InChI Key |
RHWGVCFESGTLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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